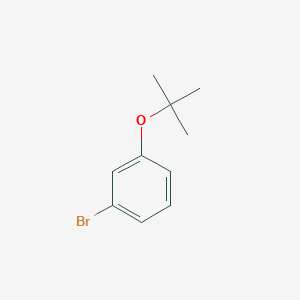

1-bromo-3-(tert-butoxy)benzene

描述

Significance of Aromatic Bromides as Precursors in Synthetic Chemistry

Aromatic bromides are highly valued as precursors in a multitude of organic transformations, most notably in transition metal-catalyzed cross-coupling reactions. guidechem.comechemi.com These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules. apolloscientific.co.uk The bromine atom on the aromatic ring serves as a reactive handle, participating readily in these coupling reactions. guidechem.com This reactivity makes aromatic bromides indispensable in the construction of pharmaceuticals, agrochemicals, and advanced materials. smolecule.com

The utility of aromatic bromides extends to their ability to form Grignard reagents upon reaction with magnesium, further expanding their synthetic potential. guidechem.comechemi.com The versatility of these compounds is underscored by their compatibility with a wide range of functional groups and reaction conditions. organic-chemistry.org

Influence of Alkoxy and tert-Butyl Substituents on Aromatic System Reactivity

The presence of alkoxy and tert-butyl groups on an aromatic ring exerts distinct electronic and steric effects, thereby influencing the ring's reactivity. Alkoxy groups, such as the tert-butoxy (B1229062) group, are generally considered electron-donating groups through resonance, where a lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. msu.edu This electron-donating nature activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. varsitytutors.comwikipedia.org

Contextualization of 1-Bromo-3-(tert-butoxy)benzene within Contemporary Organic Synthesis Research

This compound emerges as a valuable intermediate in contemporary organic synthesis due to its unique combination of a reactive bromine atom and two distinct directing groups. The meta-substitution pattern of the bromo and tert-butoxy groups provides a specific scaffold for the synthesis of complex, multi-substituted aromatic compounds. The bromine atom facilitates participation in a wide array of cross-coupling reactions, allowing for the introduction of diverse functionalities. guidechem.comapolloscientific.co.uk

The tert-butoxy group, while influencing the electronic properties of the ring, also acts as a sterically demanding protecting group for the phenolic hydroxyl group. This protecting group can be removed under specific conditions to reveal the phenol (B47542), adding another layer of synthetic utility. The strategic placement of the bulky tert-butyl group can also direct subsequent reactions to specific positions on the aromatic ring, offering a level of control in the synthesis of intricate target molecules.

Compound Data

Below are tables detailing some of the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrO |

| Molecular Weight | 229.11 g/mol |

Note: Data sourced from reference cymitquimica.com. Additional physical properties like boiling and melting points were not consistently available across the consulted sources.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|

Note: Data sourced from reference biosynth.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABJVORTOJWJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543413 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99376-83-7 | |

| Record name | 1-Bromo-3-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Tert Butoxy Benzene and Analogous Structures

Strategies for the Formation of the Aryl tert-Butoxy (B1229062) Moiety

The creation of the C(aryl)-O-C(tert-butyl) bond is a key step in the synthesis of these compounds. Several methods have been developed to achieve this, each with its own advantages and limitations.

O-Alkylation of Substituted Phenols

A traditional and straightforward approach to forming the aryl tert-butoxy moiety is the O-alkylation of a corresponding phenol (B47542). This method typically involves the reaction of a substituted phenol with a tert-butylating agent.

One common tert-butylating agent is isobutylene, often used in the presence of an acid catalyst. For instance, the reaction of 4-bromophenol with isobutylene in methylene chloride at low temperatures, catalyzed by trifluoromethanesulfonic acid, yields 1-bromo-4-(tert-butoxy)benzene.

Another approach involves the use of tert-butanol (B103910) as the alkylating agent in the presence of a solid acid catalyst. Various solid acids, including montmorillonite K-10 clay-based catalysts, have been evaluated for this purpose. researchgate.net The reaction of phenol with tert-butanol over these catalysts can produce tert-butylated phenols. researchgate.net The choice of catalyst and reaction conditions can influence the product distribution, yielding ortho-, para-, and di-tert-butylated phenols. researchgate.netmdpi.com

Phase-transfer catalysis has also been employed for the O-alkylation of phenols. For example, the synthesis of 1-butoxy-4-tert-butylbenzene from 4-tert-butylphenol and 1-bromobutane can be achieved using a multi-site phase transfer catalyst under heterogeneous solid-liquid conditions. researchgate.net

Palladium-Catalyzed C-O Bond Formation Approaches

In recent years, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a powerful tool for synthesizing aryl ethers. researchgate.net This methodology is especially valuable for coupling unactivated aryl halides with alcohols.

The palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl bromides or chlorides has been described. organic-chemistry.org This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand. The use of air-stable dialkylphosphinobiphenyl ligands has been shown to facilitate the reaction under milder conditions and with a broader substrate scope, including electron-rich aryl bromides. organic-chemistry.org The reaction involves treating the aryl halide with sodium tert-butoxide in a suitable solvent like toluene at elevated temperatures. organic-chemistry.org

This method offers a significant advantage over traditional methods like the Williamson ether synthesis, which often require harsh reaction conditions and are limited to activated aryl halides. organic-chemistry.org The palladium-catalyzed approach has been successfully applied to a variety of (hetero)aryl halides and can tolerate a range of functional groups. nih.gov

Acid-Catalyzed Etherification Reactions

Acid-catalyzed etherification provides another route to aryl tert-butyl ethers. This can involve the reaction of a phenol with tert-butanol in the presence of a strong acid catalyst. Various acid catalysts, including Brønsted acids like sulfuric acid and phosphoric acid, as well as solid acid catalysts, have been utilized. ijarse.comnih.gov

The reaction of phenol with tert-butanol is a complex process that can lead to a mixture of products, including mono- and di-tert-butylated phenols. mdpi.com The selectivity of the reaction is influenced by factors such as the nature of the acid catalyst, reaction temperature, and reaction time. mdpi.com For example, the use of certain ionic liquids as catalysts has been shown to favor the formation of specific isomers. nih.gov

Techniques for Regioselective Bromination of Substituted Benzenes

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is another critical aspect of synthesizing compounds like 1-bromo-3-(tert-butoxy)benzene. The directing effect of the substituents already present on the ring plays a crucial role in determining the position of bromination.

Electrophilic Aromatic Substitution with Brominating Agents

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene ring. The tert-butoxy group is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, the bulky nature of the tert-butyl group can sterically hinder the ortho positions, often leading to a preference for para-substitution. msu.eduucalgary.ca

Various brominating agents can be used, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetrabutylammonium bromide (TBAB) in the presence of an oxidizing agent. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction. For instance, the use of zeolites as catalysts can induce high para-selectivity in the bromination of some aromatic compounds. mdpi.com Similarly, N-bromosuccinimide in combination with silica gel is a good reagent for regioselective bromination. mdpi.com

The reactivity of the aromatic ring towards bromination is also influenced by the electronic properties of the substituents. The tert-butoxy group is an activating group, making the ring more susceptible to electrophilic attack than benzene itself.

Directed ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govuwindsor.ca This technique involves the use of a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a brominating agent, to introduce a bromine atom at the ortho position with high selectivity. baranlab.orgorganic-chemistry.org

A variety of functional groups can act as DMGs, including amides, carbamates, and ethers. uwindsor.ca The tert-butoxy group itself is not a strong DMG. However, other functional groups can be incorporated into the molecule to direct the metalation. For example, a carbamate group can be used to direct the lithiation of a phenol derivative, which can then be alkylated and subsequently brominated. nih.gov

It is important to note that if the aromatic ring already contains a halogen, a competitive metal-halogen exchange reaction can occur, which may be faster than the directed lithiation. uwindsor.ca

Data Tables

Table 1: Comparison of Synthetic Methodologies for Aryl tert-Butoxy Moiety Formation

| Method | Starting Materials | Reagents/Catalysts | Advantages | Disadvantages |

| O-Alkylation of Phenols | Substituted Phenol, Isobutylene/tert-Butanol | Acid catalyst (e.g., Trifluoromethanesulfonic acid), Solid acid catalyst | Straightforward, readily available starting materials | Can lead to a mixture of products, harsh conditions may be required |

| Palladium-Catalyzed C-O Bond Formation | Aryl Halide, Sodium tert-butoxide | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand | Mild conditions, broad substrate scope, high functional group tolerance | Catalyst and ligand can be expensive |

| Acid-Catalyzed Etherification | Phenol, tert-Butanol | Strong acid catalyst (e.g., H₂SO₄), Solid acid catalyst | Utilizes simple starting materials | Can result in a mixture of isomers, requires careful control of conditions |

Table 2: Regioselectivity in the Bromination of tert-Butoxybenzene (B1293632)

| Position | Directing Effect of tert-Butoxy Group | Steric Hindrance | Observed Product |

| Ortho | Activating, directing | High | Minor product |

| Meta | Deactivating | Low | Not significantly formed |

| Para | Activating, directing | Low | Major product |

Oxidative Bromination Strategies

Oxidative bromination offers an alternative to traditional electrophilic aromatic substitution by employing an oxidant to generate a highly reactive bromine species, such as the bromonium ion (Br+), in situ. While direct oxidative bromination of tert-butoxybenzene would predominantly yield ortho- and para-substituted products due to the directing effect of the tert-butoxy group, these methods are relevant for the synthesis of analogous structures and for understanding the reactivity of related compounds.

One common approach involves the use of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in the presence of an oxidizing agent. For instance, a combination of NaBr and an oxidant like hydrogen peroxide (H₂O₂) in an acidic medium can effectively brominate activated aromatic rings. The reaction proceeds through the oxidation of bromide ions to molecular bromine (Br₂), which is then polarized by the acid catalyst to generate the electrophilic bromine species.

Another versatile method utilizes hypervalent iodine reagents as the oxidant. Reagents like iodobenzene diacetate (PhI(OAc)₂) or (diacetoxyiodo)benzene (DIB) can activate a bromine source, facilitating the bromination of electron-rich aromatic compounds under mild conditions. While not directly applied to the synthesis of the meta-isomer of bromo-tert-butoxybenzene, these oxidative techniques are instrumental in the broader context of aromatic bromination.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound is most practically achieved through a linear synthetic pathway . This approach involves a sequential modification of a starting material through a series of reactions to arrive at the final product. In contrast, a convergent synthesis would involve the separate synthesis of two or more fragments that are then combined in a later step to form the target molecule. For a relatively simple molecule like this compound, a linear approach is generally more efficient.

The most direct and high-yielding linear synthesis of this compound involves two key steps:

Starting Material : The synthesis commences with a commercially available and appropriately substituted benzene derivative.

Key Transformations : The synthesis then proceeds through a sequence of reactions to introduce the desired functional groups at the correct positions.

A highly effective linear route starts from 3-bromophenol. This pathway involves the etherification of the phenolic hydroxyl group, a classic transformation known as the Williamson ether synthesis.

Linear Synthetic Pathway from 3-Bromophenol:

Step 1: Deprotonation of 3-bromophenol. 3-bromophenol is treated with a suitable base to form the corresponding phenoxide ion.

Step 2: Nucleophilic substitution. The resulting phenoxide acts as a nucleophile and reacts with a tert-butylating agent, such as tert-butyl bromide or by using isobutylene in the presence of an acid catalyst, to form the desired this compound.

This linear approach is advantageous due to the ready availability of the starting material and the generally high yields of the Williamson ether synthesis.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the synthesis of this compound via the Williamson ether synthesis from 3-bromophenol is highly dependent on the careful optimization of reaction conditions and the stoichiometry of the reagents.

Base Selection: The choice of base for the deprotonation of 3-bromophenol is critical. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective in generating the phenoxide in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in polar aprotic solvents such as acetone or acetonitrile, which can lead to milder reaction conditions and easier work-up procedures.

Solvent Effects: The solvent plays a crucial role in the rate and efficiency of the SN2 reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

Temperature and Reaction Time: The reaction temperature is another important parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, particularly with sterically hindered alkyl halides. A careful balance must be struck, with typical reaction temperatures ranging from room temperature to gentle heating (50-80 °C). The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Reagent Stoichiometry: The molar ratio of the reactants is a key factor in maximizing the yield. Typically, a slight excess of the tert-butylating agent is used to ensure complete conversion of the 3-bromophenoxide. The amount of base should be at least stoichiometric to the 3-bromophenol, with a slight excess often being beneficial to drive the deprotonation to completion.

The following interactive table summarizes the key parameters for the optimization of the Williamson ether synthesis of this compound.

| Parameter | Reagent/Condition | Typical Range/Options | Effect on Reaction |

| Starting Material | 3-Bromophenol | 1 equivalent | The limiting reagent. |

| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | 1.0 - 1.5 equivalents | Deprotonates the phenol to form the reactive phenoxide. |

| tert-Butylating Agent | tert-Butyl bromide, Isobutylene/Acid | 1.0 - 1.5 equivalents | Provides the tert-butyl group for ether formation. |

| Solvent | THF, DMF, Acetonitrile, Acetone | - | Affects the solubility of reagents and the rate of the SN2 reaction. |

| Temperature | Room Temperature to 80 °C | - | Influences the reaction rate and the extent of side reactions. |

| Reaction Time | 2 - 24 hours | - | Determined by monitoring the reaction progress to completion. |

High-Yielding Preparations and Scale-Up Considerations

Achieving a high-yielding preparation of this compound is paramount for both laboratory-scale synthesis and potential industrial-scale production. The optimized Williamson ether synthesis from 3-bromophenol has been shown to provide excellent yields, often exceeding 90%.

A Representative High-Yielding Laboratory Procedure:

To a solution of 3-bromophenol in a suitable polar aprotic solvent such as anhydrous DMF, a slight excess of a strong base like sodium hydride is added portion-wise at 0 °C under an inert atmosphere. After the evolution of hydrogen gas ceases, a slight excess of tert-butyl bromide is added, and the reaction mixture is stirred at room temperature or gently heated until the reaction is complete as indicated by TLC analysis. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound in high purity and yield.

Scale-Up Considerations:

Translating a laboratory-scale procedure to a larger, industrial scale presents several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.

Heat Management: The deprotonation of phenols with strong hydrides is an exothermic process. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. This can be managed by slow addition of the base, efficient stirring, and the use of jacketed reactors with cooling capabilities.

Reagent Handling: The use of pyrophoric reagents like sodium hydride requires specialized handling procedures and equipment on a large scale to ensure operational safety.

Solvent Selection and Recovery: The choice of solvent for large-scale production is influenced by factors such as cost, toxicity, environmental impact, and ease of recovery and recycling.

Work-up and Purification: Aqueous work-up procedures on a large scale can generate significant amounts of waste. Alternative work-up methods, such as quenching with a less hazardous reagent and direct distillation of the product, may be more suitable. Purification by distillation is generally more practical and cost-effective than chromatography for large quantities.

Process Safety Analysis: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, is essential to identify and mitigate potential hazards associated with the large-scale synthesis.

The following data table outlines some of the key considerations for scaling up the synthesis of this compound.

| Consideration | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Reactor jacket with heating/cooling fluid |

| Stirring | Magnetic stirrer | Overhead mechanical stirrer |

| Reagent Addition | Syringe, dropping funnel | Metering pumps |

| Work-up | Separatory funnel extraction | Phase separation in the reactor, decantation |

| Purification | Column chromatography, Kugelrohr distillation | Fractional distillation |

| Safety | Fume hood, personal protective equipment | Process safety management systems, closed handling systems |

By carefully considering these factors, the high-yielding synthesis of this compound can be successfully and safely scaled up to meet larger production demands.

Reactivity and Mechanistic Investigations of 1 Bromo 3 Tert Butoxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Bromo-3-(tert-butoxy)benzene readily participates in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. chemrxiv.org this compound can be employed as the aryl halide partner in such reactions. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

The steric and electronic properties of this compound, with its bulky tert-butoxy (B1229062) group, can influence the reaction kinetics and product yields. The choice of phosphine (B1218219) ligands on the palladium catalyst is also critical for optimizing the reaction, as they affect the catalyst's stability and reactivity. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents a general overview of conditions often employed for Suzuki-Miyaura reactions involving aryl bromides, which can be adapted for this compound.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, Buchwald ligands (e.g., XPhos, SPhos) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF, often with water |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Temperature | Room temperature to reflux |

Heck and Sonogashira Coupling Reactions

This compound is also a suitable substrate for Heck and Sonogashira coupling reactions. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. eie.gr

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of substituted alkynes. The reaction can be performed under mild conditions, often at room temperature, with a mild base. wikipedia.org Copper-free Sonogashira variants have also been developed. nih.gov The reactivity of aryl halides in the Sonogashira reaction generally follows the trend: I > Br > Cl > OTf. wikipedia.org

Table 2: General Conditions for Heck and Sonogashira Reactions This table outlines typical conditions for Heck and Sonogashira reactions with aryl bromides, applicable to this compound.

| Reaction | Catalyst System | Base | Solvent |

|---|---|---|---|

| Heck | Pd(OAc)₂, PdCl₂ with phosphine ligands | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF |

| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl | DABCO, TMP | THF, DMSO |

Buchwald-Hartwig Amination and Other C-N/C-O Heteroatom Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. nih.govacs.org This reaction is a cornerstone of modern synthetic chemistry for preparing anilines and their derivatives. The reaction is typically carried out with a palladium precatalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide. nih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov

Similar palladium-catalyzed systems can be used for the formation of carbon-oxygen (C-O) bonds, coupling aryl halides with alcohols or phenols to form aryl ethers. Potassium tert-butoxide is a commonly used base in these transformations. researchgate.net

Ligand Design and Catalyst Performance in Cross-Coupling

The performance of transition metal catalysts in cross-coupling reactions is heavily dependent on the nature of the ligands coordinated to the metal center. uni-regensburg.dersc.org For palladium-catalyzed reactions involving this compound, the design of phosphine ligands has been a major area of research. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos), have been shown to be highly effective. nih.gov

These ligands promote the formation of monoligated palladium(0) species, which are highly active catalytic intermediates. acs.org The steric bulk of the ligand can influence the rate of reductive elimination, the final step in the catalytic cycle, while its electronic properties affect the oxidative addition of the aryl halide. nih.gov The synergy between the ligand and the base is also a critical factor in optimizing catalytic performance. uni-regensburg.de

Palladium-Catalyzed Carbonylative Arylation Studies

Palladium-catalyzed carbonylative arylation allows for the introduction of a carbonyl group along with an aryl group in a single step. rsc.org These reactions typically involve the coupling of an aryl halide, a carbon monoxide (CO) source, and a nucleophile. diva-portal.org Recent studies have focused on the carbonylative arylation of weakly acidic C(sp³)–H bonds with aryl bromides under an atmosphere of CO. rsc.orgnsf.gov

In these reactions, a palladium catalyst, often in conjunction with a specific phosphine ligand like NIXANTPHOS, is used to facilitate the transformation. rsc.orgnsf.gov The reaction proceeds through a deprotonative cross-coupling process merged with carbonylation, enabling the synthesis of various ketones. rsc.org For instance, the carbonylative arylation of azaarylmethylamines with aryl bromides has been achieved at atmospheric pressure of CO. rsc.orgnsf.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr proceeds through a negatively charged intermediate, often called a Meisenheimer complex. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.commsu.edu

For this compound, the tert-butoxy group is an electron-donating group, which generally disfavors SNAr reactions by not stabilizing the negative charge of the intermediate. Therefore, under typical SNAr conditions, this compound would be expected to be relatively unreactive compared to aryl halides bearing electron-withdrawing substituents. masterorganicchemistry.com However, under forcing conditions, such as high temperatures and strong nucleophiles, substitution may occur. msu.edu

Radical Reaction Chemistry of Brominated Aromatic Ethers

Rearrangement Processes under Radical Conditions

While specific studies on the radical-induced rearrangements of this compound are not extensively documented in publicly available literature, the behavior of analogous aryl halides under radical conditions provides a framework for predicting potential transformations. Radical reactions, often initiated by agents like tributyltin hydride (Bu3SnH), can lead to cyclization or rearrangement, depending on the substrate's structure. For instance, studies on systems like 1-bromo-2-(2-phenyl-3-butenyl)benzene have shown that radical conditions can favor cyclization products. researchgate.net In the case of this compound, the generation of an aryl radical at the C-1 position could potentially participate in intramolecular hydrogen abstraction or addition to other unsaturated systems if present in a tethered side chain. However, without such a reactive moiety, the primary radical species is likely to be quenched before a significant rearrangement of the core aromatic structure occurs.

Impact of the tert-Butoxy Group on Reaction Selectivity and Rate

The tert-butoxy group, a bulky alkoxy substituent, significantly influences the reactivity of the benzene (B151609) ring in this compound through a combination of electronic and steric effects.

Electronic Effects:

As an activating group, the tert-butoxy group is an ortho, para-director. wikipedia.org This means it directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho to the tert-butoxy group are C-2 and C-4, and the para position is C-6.

Steric Effects:

The tert-butoxy group is sterically demanding due to the presence of three methyl groups. This steric bulk can hinder the approach of reagents to the ortho positions (C-2 and C-4), making the para position (C-6) more accessible. wikipedia.org This steric hindrance can significantly influence the regioselectivity of reactions. For example, in electrophilic aromatic substitutions, a higher proportion of the para-substituted product is often observed compared to what would be expected based on electronic effects alone. msu.edulibretexts.org

Stereochemical and Regiochemical Outcomes in Complex Reaction Systems

The interplay of the bromo and tert-butoxy substituents governs the stereochemical and regiochemical outcomes of reactions involving this compound.

In electrophilic aromatic substitution reactions, the directing effects of both groups must be considered. The tert-butoxy group is a strongly activating ortho, para-director, while the bromine atom is a deactivating ortho, para-director. wikipedia.org The powerful activating nature of the tert-butoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, the steric bulk of the tert-butoxy group will likely favor substitution at the less hindered C-6 (para) and C-4 (ortho) positions over the more hindered C-2 (ortho) position.

In metal-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig couplings, the reaction occurs at the carbon-bromine bond. The regiochemistry is therefore fixed at the C-1 position. However, the steric and electronic properties of the tert-butoxy group can influence the reaction rate and the efficacy of different catalyst systems. The steric hindrance around the reaction center might necessitate the use of specialized ligands to facilitate the catalytic cycle.

For reactions that proceed through a benzyne (B1209423) intermediate, the regioselectivity of nucleophilic addition is influenced by the electronic effects of the substituents. The tert-butoxy group, being electron-donating, would be expected to direct the nucleophile to the meta-position relative to its point of attachment.

The stereochemistry of reactions involving this compound becomes particularly relevant when the molecule is part of a larger, chiral system or when new stereocenters are formed during a reaction. For instance, in asymmetric synthesis, the existing substituents can influence the facial selectivity of an attack on a prochiral center within a side chain.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analysis

Kinetic and spectroscopic studies are crucial for understanding the detailed mechanisms of reactions involving this compound.

Kinetic Analysis:

Kinetic studies involve measuring reaction rates under varying conditions of concentration, temperature, and catalyst loading. For example, in a study on the synthesis of 1-butoxy-4-tert-butylbenzene, a pseudo-first-order kinetic model was applied. researchgate.net The apparent rate constant was found to increase with the concentration of the phase transfer catalyst, temperature, and base. researchgate.net Similar kinetic investigations on reactions of this compound could reveal the rate-determining step and the roles of different reagents in the reaction mechanism. For instance, determining the order of the reaction with respect to each reactant can help to construct the rate law, which provides insight into the composition of the transition state of the rate-limiting step. The calculation of activation parameters, such as activation energy (Ea), from the temperature dependence of the rate constant (using the Arrhenius equation) can provide further information about the energy profile of the reaction. researchgate.net

Spectroscopic Analysis:

Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby elucidating the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural characterization. For instance, in related compounds, the chemical shift of the tert-butyl group appears as a singlet around δ 1.3-1.4 ppm in the ¹H NMR spectrum, and the quaternary carbon of the tert-butyl group is observed around δ 35 ppm in the ¹³C NMR spectrum. Monitoring a reaction over time using NMR can allow for the observation of the disappearance of starting materials and the appearance of products, and in some cases, the detection of reaction intermediates.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and can provide structural information through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule. Characteristic absorptions for the C-Br, C-O, and aromatic C-H bonds can be monitored to follow the course of a reaction.

In-situ Spectroscopic Techniques: Advanced techniques like in-situ IR or NMR spectroscopy can be employed to observe the reaction as it happens, providing real-time information about the formation and consumption of species and potentially allowing for the direct observation of transient intermediates.

By combining kinetic data with spectroscopic evidence, a comprehensive picture of the reaction mechanism can be developed, including the sequence of bond-making and bond-breaking events, the nature of any intermediates, and the factors that control the reaction's selectivity and rate.

Computational Chemistry and Theoretical Studies on 1 Bromo 3 Tert Butoxy Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic environment of 1-bromo-3-(tert-butoxy)benzene. These calculations, often employing methods like the Hartree-Fock (HF) theory or more advanced post-Hartree-Fock methods, can determine the distribution of electron density, molecular geometry, and various spectroscopic properties. For halogenated aromatic compounds, these calculations reveal the influence of both the bromine atom and the tert-butoxy (B1229062) group on the benzene (B151609) ring.

The bromine atom, being highly electronegative, withdraws electron density from the aromatic ring through the sigma bond (inductive effect). Conversely, the lone pairs on the bromine can donate electron density to the pi-system of the ring (resonance effect). Similarly, the oxygen atom of the tert-butoxy group is also electronegative but possesses lone pairs that can participate in resonance, acting as an electron-donating group. Computational studies on analogous halogenated anisoles have shown that these competing effects create a complex electronic landscape across the molecule. nih.gov

A key output of these calculations is the molecular electrostatic potential (MEP) map. The MEP visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the tert-butoxy group and a region of slight positive potential on the hydrogen atoms of the tert-butyl group. The bromine atom would present a region of negative potential as well, influencing the molecule's interaction with electrophiles and nucleophiles.

Table 1: Calculated Mulliken Atomic Charges for a Representative Substituted Bromobenzene (B47551) (Note: This table is illustrative, based on general principles and data from related compounds, as specific data for this compound is not readily available in the cited literature. The values represent the partial charges on key atoms within the molecule.)

| Atom | Illustrative Mulliken Charge (a.u.) |

|---|---|

| C1 (C-Br) | +0.150 |

| Br | -0.050 |

| C3 (C-O) | +0.200 |

| O | -0.450 |

These charge distributions, derived from quantum chemical calculations, are critical for predicting the molecule's dipole moment and its behavior in polar solvents. Studies on bromobenzene have utilized methods like the non-Dyson third-order algebraic-diagrammatic construction [nD-ADC(3)] to investigate its valence-shell ionization spectrum, providing deep insight into its electronic structure. aip.org

Molecular Orbital Theory and Frontier Orbital Analysis of Reactivity

Molecular Orbital (MO) theory provides a more sophisticated model of bonding and electronic structure than simple Lewis structures. In this framework, the atomic orbitals of the constituent atoms combine to form a set of molecular orbitals that extend over the entire molecule. Of particular importance for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The energy and spatial distribution of the HOMO and LUMO are key predictors of a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the pi-system of the benzene ring and the lone pair orbitals of the oxygen and bromine atoms. The tert-butoxy group, being electron-donating, would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted bromobenzene. The LUMO, conversely, would be a pi-antibonding orbital of the benzene ring, with potential contributions from the antibonding orbital of the C-Br bond.

Frontier orbital analysis can predict the regioselectivity of reactions. For electrophilic aromatic substitution, the positions on the ring with the largest HOMO coefficients are the most likely sites of attack. For nucleophilic aromatic substitution, the positions with the largest LUMO coefficients are the most susceptible to attack. worldscientific.com

Table 2: Representative Frontier Orbital Energies for a Substituted Anisole Derivative (Note: This table is illustrative and based on trends observed in related compounds. researchgate.net The specific values for this compound would require dedicated calculations.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -0.25 |

The analysis of frontier molecular orbitals is a cornerstone of understanding the outcomes of pericyclic reactions, nucleophilic additions, and cycloadditions in various aromatic systems. researchgate.netacs.orgacs.org

Density Functional Theory (DFT) for Predicting Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the energetics of chemical reactions, including the calculation of reaction enthalpies, activation energies, and the geometries of transition states.

For this compound, DFT calculations can be used to model a variety of potential reactions. For instance, in a nucleophilic aromatic substitution reaction, DFT can be employed to calculate the energy profile of the reaction pathway, including the formation of any intermediates, such as a Meisenheimer complex, and the structure of the transition state. researchgate.netresearchgate.net Studies on the nucleophilic aromatic substitution of halobenzenes have used DFT to elucidate the reaction mechanisms and the influence of the halogen atom on the reaction rate. nih.gov

Similarly, DFT can predict the energetics of electrophilic aromatic substitution reactions, helping to determine whether substitution is more likely to occur at the ortho, meta, or para positions relative to the substituents. The calculated energies of the possible sigma-complex intermediates can provide a quantitative basis for predicting the regioselectivity.

Furthermore, DFT is instrumental in modeling reactions involving organometallic intermediates, such as the formation of a Grignard reagent from this compound. Calculations can reveal the thermodynamics of the insertion of magnesium into the C-Br bond and the structure of the resulting Grignard reagent. researchgate.netwalisongo.ac.id

Table 3: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of a Brominated Aromatic Compound (Note: The values are for illustrative purposes to demonstrate the output of DFT calculations in reaction studies.)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Ortho-substitution | TS_ortho | 25.4 |

| Meta-substitution | TS_meta | 35.1 |

These theoretical predictions of reaction energetics are invaluable for understanding reaction mechanisms and for designing new synthetic routes. sumitomo-chem.co.jpsioc-journal.cn

Conformational Analysis and Steric Effects of the tert-Butoxy Group

The tert-butoxy group is notable for its significant steric bulk. This steric hindrance can have a profound impact on the conformation of this compound and its reactivity. Conformational analysis, often performed using molecular mechanics or DFT methods, aims to identify the most stable three-dimensional arrangements of the atoms in a molecule.

For this compound, a key conformational variable is the dihedral angle between the plane of the benzene ring and the C-O-C plane of the tert-butoxy group. The bulky tert-butyl group will likely prefer an orientation that minimizes steric clashes with the hydrogen atoms on the adjacent ortho positions of the benzene ring. Computational studies on tert-butoxybenzene (B1293632) and related molecules help to quantify the energetic preferences for different conformations.

The steric bulk of the tert-butoxy group also influences the reactivity of the molecule. It can hinder the approach of reagents to the ortho positions, potentially favoring reactions at the less sterically encumbered para position. This is a critical consideration in predicting the outcomes of substitution reactions. The steric properties of bulky groups like tert-butyl have been extensively studied computationally to understand their impact on reaction rates and equilibria. nsf.govnih.govmdpi.comsemanticscholar.org In some cases, extreme steric hindrance can lead to the adoption of unusual molecular geometries. upenn.edu

Table 4: Representative Torsional Energy Profile for Rotation of a tert-Butoxy Group on a Benzene Ring (Note: This table is illustrative, showing the relative energies of different conformations.)

| Dihedral Angle (Ring Plane vs. C-O-C plane) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | +2.5 | Eclipsed |

| 90° | 0.0 | Perpendicular (most stable) |

The interplay between steric and electronic effects is a central theme in organic chemistry, and computational analysis provides a powerful tool for dissecting these contributions. researchgate.net

In Silico Modeling of Reaction Pathways and Intermediate Species

In silico modeling encompasses a broad range of computational techniques used to simulate chemical reactions and predict the structures and properties of transient species like reaction intermediates. For this compound, this approach can provide a detailed, step-by-step picture of how reactions occur at the molecular level.

For example, the mechanism of a Suzuki coupling reaction involving this compound could be modeled in silico. This would involve calculating the energies and structures of all the species in the catalytic cycle, including the oxidative addition of the bromobenzene to the palladium catalyst, transmetalation with a boronic acid derivative, and the final reductive elimination to form the product. Such studies can help to identify the rate-determining step of the reaction and to understand how the ligands on the palladium catalyst influence its efficiency.

Similarly, the formation of a benzyne (B1209423) intermediate from this compound via treatment with a strong base can be modeled. DFT calculations can predict the stability of the possible benzyne regioisomers and their subsequent reactions with nucleophiles.

The modeling of reaction pathways is not limited to ground-state species. Time-dependent DFT (TD-DFT) can be used to study excited-state reactions, such as those initiated by the absorption of light. This could be relevant for understanding the photostability of this compound or its potential use in photochemical reactions.

Table 5: Illustrative Calculated Relative Energies of Intermediates in a Modeled Reaction Pathway (Note: This table provides a hypothetical energy landscape for a multi-step reaction.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Intermediate 1 | Oxidative Addition Complex | -5.2 |

| Transition State 1 | TS for Transmetalation | +15.8 |

| Intermediate 2 | Transmetalated Complex | -2.1 |

| Transition State 2 | TS for Reductive Elimination | +12.3 |

Through these in silico investigations, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding experimental efforts and enabling the prediction of new and useful chemical transformations.

Applications As a Synthetic Intermediate in Advanced Organic Chemistry Research

Building Block for the Synthesis of Complex Aromatic Architectures

1-bromo-3-(tert-butoxy)benzene is frequently employed as a foundational component in the construction of intricate aromatic systems, including biaryls and polycyclic aromatic compounds. The bromine atom provides a reactive handle for various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be readily displaced by a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst. This allows for the straightforward synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science. Similarly, it can participate in other palladium-catalyzed reactions like the Heck and Sonagashira couplings, as well as copper-catalyzed Ullmann-type reactions, to introduce alkene and alkyne functionalities, respectively. guidechem.comapolloscientific.co.uk

A notable application is in the synthesis of phenine polluxene, a complex nanocarbon molecule. The journey to this intricate structure began with 1,3-dibromo-5-tert-butylbenzene, a related compound, highlighting the utility of such brominated aromatics in building up complex frameworks through sequential coupling reactions. jst.go.jp

Precursor for the Derivatization of Functionalized Aromatic Systems

The dual functionality of this compound allows for a stepwise or selective derivatization of the aromatic ring. The bromine atom can be transformed through a variety of reactions, including:

Lithiation-Substitution: Reaction with strong bases like n-butyllithium or tert-butyllithium (B1211817) generates an aryllithium species. This highly reactive intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups such as carboxyl, hydroxyl, or amino groups.

Grignard Reagent Formation: Treatment with magnesium metal converts the aryl bromide into the corresponding Grignard reagent, which is another powerful nucleophile for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.com

Borylation: The bromine can be converted to a boronic ester group via reactions with reagents like bis(pinacolato)diboron. apolloscientific.co.uk This transforms the electrophilic aryl bromide into a nucleophilic building block for subsequent Suzuki-Miyaura couplings.

The tert-butoxy (B1229062) group, while generally stable, can be cleaved under acidic conditions to reveal a phenol (B47542). This phenolic hydroxyl group can then be further functionalized through etherification, esterification, or other reactions, adding another layer of synthetic versatility. The tert-butoxy group can also serve as a protecting group, masking a reactive phenol while transformations are carried out at the bromine position. cymitquimica.com

Table 1: Selected Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne |

| Heck Coupling | Alkene, Pd catalyst, Base | Arylalkene |

| Grignard Formation | Mg | Arylmagnesium bromide |

| Borylation | Bis(pinacolato)diboron, Pd catalyst | Arylboronic ester |

| Deprotection | Acid (e.g., TFA, HCl) | 3-Bromophenol |

Utility in the Preparation of Scaffolds for Drug Discovery and Development Research

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The ability to construct diverse libraries of compounds from a common starting material is a key strategy in the search for new therapeutic agents.

The biaryl and other complex aromatic structures synthesized using this building block are prevalent in a wide range of biologically active molecules. For example, related brominated aromatic compounds are used as intermediates in the synthesis of compounds with potential antimicrobial and anticancer properties. smolecule.com The tert-butyl group can enhance the lipophilicity of a molecule, which can be advantageous for its interaction with biological targets and its ability to cross cell membranes.

Research has shown the use of similar brominated building blocks in the synthesis of novel 1H-1,2,3-triazole-4-carboxamides, which have been investigated as potent and selective inverse agonists and antagonists of the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. nih.gov The synthesis of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, which are being explored for the treatment of metabolic disorders, also involves the use of biaryl derivatives that can be constructed from precursors like this compound. google.com

Role in the Synthesis of Monomers and Oligomers for Specialized Material Applications

The reactivity of this compound makes it a valuable monomer or precursor to monomers for the synthesis of conjugated polymers and oligomers. These materials are the subject of intense research due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Through polymerization reactions, typically involving transition metal-catalyzed cross-coupling, this compound can be incorporated into long, conjugated polymer chains. rsc.orgacs.org The tert-butoxy groups can enhance the solubility of the resulting polymers in common organic solvents, which is crucial for their processing and fabrication into thin films for electronic devices. google.com

Furthermore, the tert-butoxy groups can be removed post-polymerization to yield a polymer with phenolic hydroxyl groups. These hydroxyl groups can then be used to tune the electronic properties of the material or to act as anchoring points for further functionalization. The synthesis of soluble conjugated oligomers, which serve as models for their polymer counterparts and have applications as "molecular wires," often utilizes brominated aromatic compounds in their construction. mdpi.comuniversiteitleiden.nl

Integration into Multi-component Reactions and Cascade Sequences

Modern organic synthesis increasingly focuses on efficiency and sustainability, with multi-component reactions (MCRs) and cascade sequences being at the forefront of this endeavor. These reactions allow for the construction of complex molecules from simple starting materials in a single pot, often with high atom economy and reduced waste.

This compound, with its distinct reactive sites, is an ideal candidate for incorporation into such processes. For example, a cascade reaction could be initiated at the bromine position, such as a palladium-catalyzed coupling, which then triggers a subsequent intramolecular reaction involving the tert-butoxy group or another part of the molecule. Research into palladium-catalyzed cascade reactions of similar aryl bromides with organoboron compounds has led to the development of new methods for synthesizing complex heterocyclic structures like benzofurans. acs.org Base-promoted cascade reactions have also been developed for the synthesis of isoindolin-1-ones, demonstrating the power of these methods to rapidly build molecular complexity. nih.govacs.org While direct examples involving this compound in complex cascade reactions are specific to particular research endeavors, its fundamental reactivity makes it a prime substrate for the design of new and innovative cascade processes.

Advanced Characterization Methodologies in Synthetic Organic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-bromo-3-(tert-butoxy)benzene, the ¹H NMR spectrum is expected to provide distinct signals that correspond to each unique proton environment. The tert-butoxy (B1229062) group would produce a prominent singlet signal around 1.3 ppm, integrating to nine protons. The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the aromatic region (typically 6.8–7.5 ppm). Their splitting patterns are predicted based on their positions relative to the bromo and tert-butoxy substituents, which influence their electronic environment. These patterns would include a triplet, a singlet-like peak (or a narrow triplet), and two distinct doublets of doublets, confirming the 1,3-disubstitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ | ~1.3 | Singlet (s) | 9H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon environments. The tert-butoxy group would show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The six aromatic carbons would also produce distinct signals, including two quaternary carbons (one bonded to bromine and one to the oxygen of the tert-butoxy group) and four carbons bonded to hydrogen. The chemical shifts are influenced by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C(C H₃)₃ | ~29 |

| C (CH₃)₃ | ~79 |

| Aromatic C-Br | ~123 |

| Aromatic C-H | ~115 - 131 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity of the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the carbon signals for the four aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly crucial for identifying quaternary carbons. For instance, correlations from the tert-butyl protons to the quaternary ether carbon and the C-O aromatic carbon would firmly establish the connectivity of the tert-butoxy group to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₀H₁₃BrO), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) confirms the molecular formula. beilstein-journals.org Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Calculated Exact Mass for this compound

| Molecular Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (for ⁷⁹Br) | C₁₀H₁₃⁷⁹BrO | 228.0150 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. Key expected vibrations include C-H stretching from both the aliphatic tert-butyl group and the aromatic ring, C=C stretching within the aromatic ring, strong C-O stretching for the ether linkage, and a C-Br stretch in the fingerprint region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C(sp³)-H Stretch | tert-butyl | 2950-2850 |

| C(sp²)-H Stretch | Aromatic | 3100-3000 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-O-C Stretch | Aryl-alkyl ether | 1250-1200 (asymmetric) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation (on crystalline derivatives)

While the parent compound this compound is not reported as a crystalline solid suitable for X-ray analysis, this technique remains the gold standard for unambiguous structure determination in the solid state. cymitquimica.com If a crystalline derivative were to be synthesized, single-crystal X-ray diffraction analysis would provide a definitive three-dimensional model of the molecule. researchgate.net This technique precisely measures bond lengths, bond angles, and torsion angles. It also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions like van der Waals forces or π-stacking. This level of detail is crucial for understanding the steric and electronic properties that govern the molecule's behavior. The method is routinely applied to complex organic molecules, including those with significant steric bulk or halogen substituents, to confirm their constitution and conformation. acs.orgrsc.org

Future Perspectives and Emerging Research Areas

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. longdom.orgijsetpub.com Future research into the synthesis of 1-bromo-3-(tert-butoxy)benzene will likely focus on improving the environmental footprint of its production.

Catalytic Direct Bromination: Investigating novel catalysts that can override the inherent directing effects of the tert-butoxy (B1229062) group to favor meta-bromination.

Greener Etherification: Developing sustainable methods for the etherification of 3-bromophenol. This could involve using tert-butanol (B103910) with recyclable acid catalysts or employing phase-transfer catalysis to improve efficiency and reduce solvent waste. mdpi.comrsc.orgmdpi.comresearchgate.net Research into using more environmentally friendly solvents, such as deep eutectic solvents, could also be a promising avenue. researchgate.net

Bio-catalysis: Employing enzymes for either the bromination or etherification steps could offer high selectivity under mild, aqueous conditions, representing a significant leap in sustainable synthesis. longdom.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.orgresearchgate.netacs.orgsemanticscholar.org For this compound, its primary utility is as a substrate in cross-coupling reactions. Future research will undoubtedly focus on catalytic systems that maximize efficiency and atom economy.

Key areas of exploration include:

Advanced Palladium Catalysts: While palladium-catalyzed reactions are standard, the development of new ligands (e.g., N-heterocyclic carbenes, phosphine (B1218219) ligands with specific steric and electronic properties) can lead to catalysts with lower loading, higher turnover numbers, and broader functional group tolerance, especially for sterically hindered substrates. organic-chemistry.orgrsc.orgacs.org

Iron and Copper Catalysis: Exploring catalysts based on more abundant and less toxic metals like iron and copper is a major goal. Iron-catalyzed cross-coupling has shown promise for sterically hindered Grignard reagents, a pathway relevant to the derivatization of this compound. rsc.org Similarly, copper-catalyzed reactions like the Cham-Lam coupling could be optimized for related transformations. bristol.ac.uk

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for forming reactive intermediates under exceptionally mild conditions. acs.orgacs.orgjst.go.jpresearchgate.net Future work could develop photoredox methods for coupling this compound with a wider range of partners, potentially enabling reactions that are difficult to achieve with traditional thermal methods. nih.govbeilstein-journals.org

| Reaction Type | Example Reaction | Key Reagents | Byproducts | Atom Economy | Comment |

|---|---|---|---|---|---|

| Classical (Stille Coupling) | Ar-Br + Ar'-Sn(Bu)3 | Organotin Reagent | Bu3SnBr (toxic) | Low | Generates significant, toxic stoichiometric waste. |

| Modern Catalytic (Suzuki Coupling) | Ar-Br + Ar'-B(OH)2 | Organoboron Reagent | Inorganic salts | High | Byproducts are generally less toxic and easier to remove. colab.ws |

Application of Flow Chemistry and Automated Synthesis for Scalable Production

The transition from batch to continuous flow processing offers significant advantages in terms of safety, consistency, and scalability. ijsetpub.com For reactions involving this compound, flow chemistry and automation are set to play a crucial role.

Flow Synthesis of Intermediates: The formation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents from this compound, is often exothermic and difficult to control on a large scale in batch reactors. mt.com Continuous flow systems, with their superior heat and mass transfer, allow for the safe, on-demand generation of these reagents, which can be immediately used in a subsequent reaction step. acs.orgvapourtec.comresearchgate.netthieme-connect.com

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide array of catalysts, ligands, solvents, and reaction conditions. bristol.ac.ukchemrxiv.orgresearchgate.net Applying this technology to cross-coupling reactions with this compound would dramatically accelerate the discovery of optimal conditions for synthesizing new derivatives, including those for late-stage functionalization of complex molecules. synplechem.com

End-to-End Automated Systems: The integration of synthesis, workup, and purification into a single automated workflow is an emerging frontier. nih.gov Such systems could enable the high-throughput synthesis of a library of compounds derived from this compound for applications in materials science or drug discovery.

Expanding the Scope of Derivatization and Functionalization Strategies

The synthetic utility of this compound is defined by the chemical transformations its functional groups can undergo. While the carbon-bromine bond is the primary site for modification, future research will expand the toolkit for its derivatization.

Advanced Cross-Coupling: Research will continue to push the boundaries of cross-coupling reactions, enabling the formation of bonds with challenging partners. This includes developing methods for sterically demanding couplings and introducing novel functional groups. organic-chemistry.orgrsc.org Sonogashira coupling, for instance, has been shown to be effective for ortho-substituted aryl halides where Suzuki coupling is less efficient. nii.ac.jp

Directed C–H Activation: The tert-butoxy group, while bulky, could potentially act as a directing group to functionalize the adjacent C-H positions (C2, C4). rsc.org Research into transition-metal catalyzed C–H activation could unlock regioselective pathways to introduce new substituents directly onto the aromatic ring, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.netacs.orgnih.gov

Aryne Chemistry: The generation of a benzyne (B1209423) intermediate from this compound via treatment with a strong base would provide a powerful method for difunctionalization. nih.govtcichemicals.com Trapping this highly reactive intermediate with various dienes, nucleophiles, or π-systems could lead to a diverse array of complex, substituted aromatic structures. rsc.orgrsc.org

| Functional Group | Reaction Type | Reagents/Catalyst | Product Type | Future Research Focus |

|---|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Ar-B(OH)2, Pd catalyst | Biaryl | Developing catalysts for sterically hindered substrates. rsc.org |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst | Arylamine | Expanding amine scope and lowering catalyst loading. | |

| Grignard Formation | Mg metal | Arylmagnesium halide | Improving safety and scalability using flow chemistry. acs.orgvapourtec.com | |

| Photoredox Coupling | Alkylsilicates, Ni/photocatalyst | Alkylated arene | Broadening substrate scope under mild conditions. acs.org | |

| tert-Butoxy Group | Deprotection | Strong acid (e.g., TFA) | Phenol (B47542) | Developing more selective and milder cleavage conditions. |

| C-H Activation Director | Pd catalyst | ortho-Functionalized arene | Overcoming steric hindrance and achieving high regioselectivity. rsc.orgacs.org | |

| Aromatic Ring | Aryne Formation | Strong base (e.g., LDA) | Difunctionalized arene | Exploring trapping reactions with novel partners. nih.gov |

Discovery of Unprecedented Reactivity Patterns for the Aryl Bromide and tert-Butoxy functionalities

Beyond established transformations, a key area of future research lies in discovering entirely new ways in which the functional groups of this compound can react. The unique electronic and steric environment of this molecule may enable reactivity that is not observed in simpler analogues.

Synergistic Catalysis: Systems that activate both the C-Br bond and a C-H bond simultaneously could lead to novel annulation or cyclization reactions for the rapid construction of polycyclic frameworks.

Remote Functionalization: Catalytic systems could be designed to use the tert-butoxy group as a transient directing anchor to functionalize more distant C-H bonds on the molecule or even on a separate substrate in an intermolecular fashion.

Unconventional Bond Cleavage: While the tert-butoxy group is typically cleaved to a phenol, research into catalytic systems that could selectively cleave the C-O bond to generate an aryl radical or organometallic species would open up new synthetic avenues. Similarly, exploring photoredox-mediated pathways that could engage the C-Br bond in radical-polar crossover reactions could lead to the discovery of unprecedented coupling processes.

常见问题

Q. Basic Characterization Protocol

- NMR :

- Mass Spectrometry (MS) : A molecular ion peak at ~242 (for ) with fragmentation patterns confirming the tert-butyl and bromine moieties .

- IR Spectroscopy : Absorbance at ~1250 cm (C-O stretch of tert-butoxy group) .

What factors influence the regioselectivity of bromination in tert-butoxy-substituted benzene derivatives?

Advanced Mechanistic Analysis

The tert-butoxy group is a strong ortho/para-directing group due to its electron-donating effects. However, steric hindrance from the bulky tert-butyl group often shifts bromination to the para position relative to the alkoxy group . Key considerations:

- Steric Effects : The tert-butyl group hinders bromination at adjacent positions, favoring para substitution .

- Solvent Polarity : Polar solvents (e.g., ) enhance electrophilic attack by stabilizing intermediates.

- Competing Pathways : Radical bromination can occur at higher temperatures, leading to non-regioselective products. Low-temperature EAS mitigates this .

How does the stability of this compound vary under different storage conditions, and what degradation products form?

Q. Advanced Stability Studies

- Light Sensitivity : Exposure to UV light can cleave the C-Br bond, forming 3-(tert-butoxy)benzene and bromine radicals. Store in amber vials at -20°C .

- Moisture : Hydrolysis of the tert-butoxy group is minimal due to steric protection, but prolonged exposure to humidity may yield phenolic byproducts. Use molecular sieves for long-term storage .

- Thermal Degradation : At >100°C, debromination or tert-butyl group elimination (via retro-ene reaction) may occur, detected via GC-MS .

How should researchers address contradictions in reported reactivity data for this compound?

Advanced Data Reconciliation

Contradictions in cross-coupling yields (e.g., Suzuki vs. Ullmann reactions) often arise from:

- Catalyst Systems : Palladium vs. copper catalysts exhibit different efficiencies. For example, may underperform if the tert-butoxy group coordinates to the metal center, whereas -based systems avoid this .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts. Screen solvents systematically .

- Control Experiments : Replicate literature procedures with exact conditions (e.g., inert atmosphere, reagent purity) to identify variables .

What role does this compound play in designing bioactive molecules or materials?

Q. Advanced Application Strategies

- Pharmaceutical Intermediates : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki reactions) to attach pharmacophores like aryl piperazines .

- Polymer Chemistry : As a monomer, it introduces rigidity and hydrophobicity into poly(aryl ether)s. Polymerize via Ullmann coupling with diols .

- Probes for Mechanistic Studies : The tert-butoxy group’s stability makes it useful in tracking metabolic pathways via isotopic labeling (e.g., -tert-butyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。